molecular formula C6H3BrF2O2S B2414985 2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid CAS No. 1518974-67-8

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid

Cat. No. B2414985
CAS RN: 1518974-67-8
M. Wt: 257.05
InChI Key: IVJWIMYOJWKHOS-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid” belongs to the class of organic compounds known as thiophenes, which are aromatic compounds containing a ring made up of one sulfur atom and four carbon atoms . Bromothiophenes are thiophenes in which one or more hydrogen atoms are replaced by bromine .


Synthesis Analysis

While specific synthesis methods for “2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid” were not found, similar compounds have been synthesized via Suzuki cross-coupling reactions . This involves the coupling of arylboronic acids with halogenated compounds, in this case, bromothiophenes .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid” would likely consist of a thiophene ring with a bromine atom attached at the 4-position and a 2,2-difluoroacetic acid group attached at the 2-position .


Chemical Reactions Analysis

The bromine atom in “2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid” makes it a good candidate for further reactions, such as Suzuki cross-coupling reactions . These reactions could potentially be used to synthesize a variety of derivatives .

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions Significance: This has led to the development of bioactive compounds, including: Antimicrobial Agents: Incorporating the 4-bromothiophene-3-yl group has shown promising results against bacterial and fungal strains, suggesting its potential for novel antibiotics.

Future Directions

The future directions for research on “2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid” and similar compounds could include further exploration of their synthesis and potential biological activities . Additionally, their use in the development of new materials could be investigated.

Mechanism of Action

Mode of Action

The presence of a bromothiophene moiety allows for further functionalization through various substitution reactions. This could potentially lead to interactions with various biological targets, resulting in changes at the molecular level.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of bioactive compounds, including kinase inhibitors and antimicrobial agents. These compounds can affect various biochemical pathways, leading to downstream effects such as inhibition of cell signaling pathways or antimicrobial activity.

properties

IUPAC Name

2-(4-bromothiophen-3-yl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O2S/c7-4-2-12-1-3(4)6(8,9)5(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJWIMYOJWKHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid

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